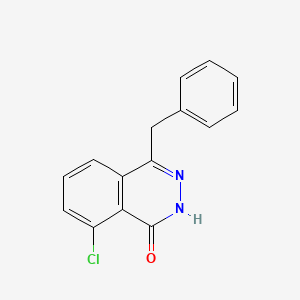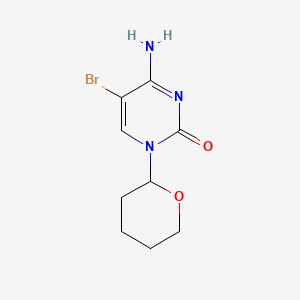
5-Bromo-1-(tetrahydropyran-2-yl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a synthetic compound that features a bromine atom at the 5th position of the cytosine ring and a tetrahydropyran-2-yl group attached to the nitrogen at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine typically involves the protection of the cytosine base followed by bromination and subsequent deprotection. One common method includes:
Protection of Cytosine: The cytosine base is protected by reacting it with tetrahydropyran-2-yl chloride in the presence of a base such as triethylamine.
Bromination: The protected cytosine is then brominated using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dimethylformamide (DMF).
Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-(tetrahydropyran-2-yl)cytosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea would yield a thiocytosine derivative.
Aplicaciones Científicas De Investigación
5-Bromo-1-(tetrahydropyran-2-yl)cytosine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.
Biology: The compound can be used in studies involving DNA modification and repair mechanisms.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine would depend on its specific application. In medicinal chemistry, it may act by incorporating into DNA and interfering with replication or transcription processes. The bromine atom and tetrahydropyran-2-yl group can influence the compound’s binding affinity and specificity for molecular targets such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2’-deoxycytidine: Another brominated cytosine derivative used in DNA studies.
1-(Tetrahydropyran-2-yl)cytosine: Similar structure but without the bromine atom.
5-Fluorocytosine: A fluorinated analog used as an antifungal agent.
Uniqueness
5-Bromo-1-(tetrahydropyran-2-yl)cytosine is unique due to the combination of the bromine atom and the tetrahydropyran-2-yl group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential interactions with biological targets .
Propiedades
Número CAS |
5580-94-9 |
|---|---|
Fórmula molecular |
C9H12BrN3O2 |
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
4-amino-5-bromo-1-(oxan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C9H12BrN3O2/c10-6-5-13(9(14)12-8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2,(H2,11,12,14) |
Clave InChI |
VPNCDRSZEJJPSI-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C=C(C(=NC2=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


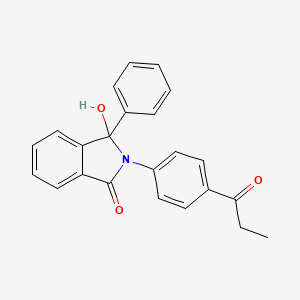
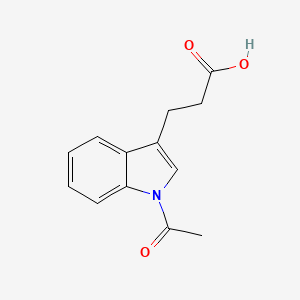
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
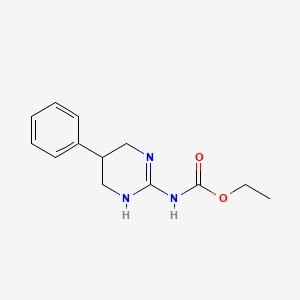
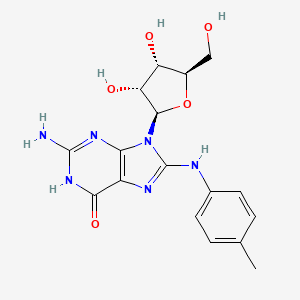
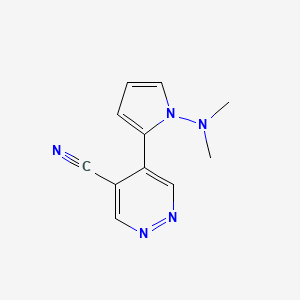

![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
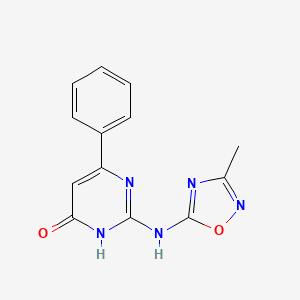
![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)
![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)
